molecular formula C10H14ClN B12625930 1-(3-Chlorophenyl)-2-methylpropan-1-amine

1-(3-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B12625930
M. Wt: 183.68 g/mol
InChI Key: QSNJTSCLCFQIJO-UHFFFAOYSA-N
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Description

®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a chlorophenyl group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 3-chlorobenzaldehyde reacts with the amine group of 2-methylpropan-1-amine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine product.

Industrial Production Methods

In industrial settings, the production of ®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to reduce the imine intermediate.

    Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Meta-Chlorophenylpiperazine
  • Bupropion
  • Chlorpropham
  • Trazodone

Uniqueness

®-1-(3-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propylamine chain, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJTSCLCFQIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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